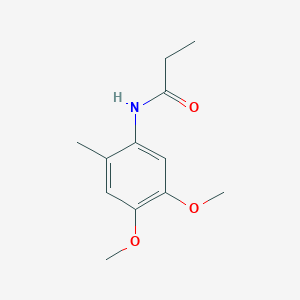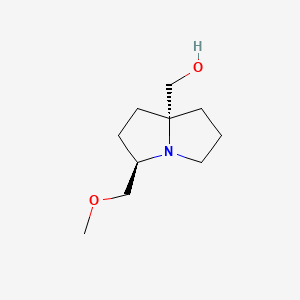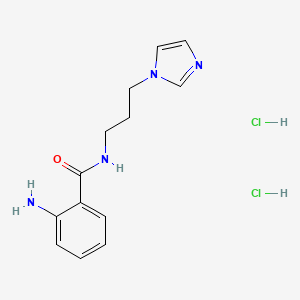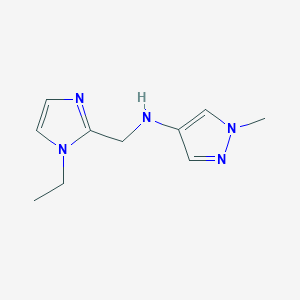
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the ethoxy group on the phenyl ring provides unique steric and electronic properties, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-ethoxyphenyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally, the reaction is performed at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To enhance the efficiency and safety of the reaction.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration and purity.
化学反应分析
Types of Reactions
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Can replace halides or other leaving groups in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.
科学研究应用
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials science: For the preparation of polymers and advanced materials with specific properties.
Catalysis: As a precursor for catalysts used in various chemical transformations.
作用机制
The mechanism by which (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved typically include:
Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds.
Transition states: In substitution and coupling reactions.
相似化合物的比较
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the bulky tert-butyl and ethoxy groups.
(3,5-di-tert-butyl-4-hydroxyphenyl)magnesium bromide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Steric hindrance: The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound.
Electronic effects: The ethoxy group can donate electron density, affecting the nucleophilicity of the Grignard reagent.
属性
分子式 |
C16H25BrMgO |
|---|---|
分子量 |
337.58 g/mol |
IUPAC 名称 |
magnesium;1,3-ditert-butyl-2-ethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GGQPFURJPRUPFF-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)



![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)







